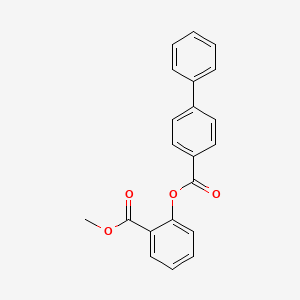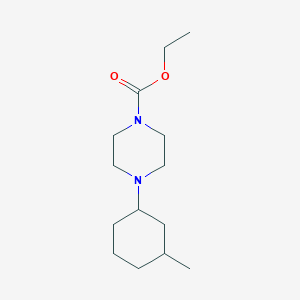
2-(methoxycarbonyl)phenyl 4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)phenyl 4-biphenylcarboxylate, commonly known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC belongs to the class of esters and is widely used in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of MBC is not fully understood. However, studies suggest that MBC inhibits the activity of enzymes involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which is essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
MBC has been shown to exhibit significant biochemical and physiological effects. Studies suggest that MBC has antibacterial, antifungal, and antiviral properties. MBC has also been shown to exhibit significant anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBC has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. MBC is also stable under normal laboratory conditions. However, MBC has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, MBC has low toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of MBC. One potential direction is the development of new synthetic methods for MBC. Another potential direction is the study of the mechanism of action of MBC in more detail. Additionally, the potential applications of MBC in the fields of medicine and agriculture warrant further investigation. Finally, the development of new derivatives of MBC with improved properties is an exciting area for future research.
Conclusion:
In conclusion, MBC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC is widely used in the synthesis of organic compounds and has significant antibacterial, antifungal, and antiviral properties. While MBC has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of MBC, including the development of new synthetic methods, the study of the mechanism of action, and the exploration of new applications in medicine and agriculture.
Métodos De Síntesis
MBC can be synthesized through a simple reaction between 2-(methoxycarbonyl)phenol and 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure MBC.
Aplicaciones Científicas De Investigación
MBC has been extensively studied for its potential applications in various fields of science. One of the most significant applications of MBC is in the field of organic synthesis. MBC is widely used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, pharmaceuticals, and agrochemicals.
Propiedades
IUPAC Name |
methyl 2-(4-phenylbenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-24-21(23)18-9-5-6-10-19(18)25-20(22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBNAKGYJXWIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6017867.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6017868.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6017872.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)


![4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)
![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6017934.png)
![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)